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molecular formula C9H15NO4 B8367166 2-(4-(Methoxycarbonyl)piperidin-1-yl)acetic acid

2-(4-(Methoxycarbonyl)piperidin-1-yl)acetic acid

Cat. No. B8367166
M. Wt: 201.22 g/mol
InChI Key: BHAZPMLHPHZMLG-UHFFFAOYSA-N
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Patent
US09181266B2

Procedure details

To a solution of methyl 1-(2-tert-butoxy-2-oxoethyl)piperidine-4-carboxylate (3.0 g, 12 mmol) in dichloromethane (9 mL) was added hydrochloric acid in 1,4-dioxane (4 M) and stirred at ambient temperature for 24 h. The final product was formed as a white solid, which was washed with ether and filtered (2.3 g). 1H NMR (400 MHz, DMSO-d6) δ 4.09 (s, 2H), 3.64 (s, 3H), 3.46 (br. s., 2H), 3.11 (br. s., 2H), 2.67 (br. s., 1H), 1.82-2.12 (m, 4H)
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:5][C:6](=[O:18])[CH2:7][N:8]1[CH2:13][CH2:12][CH:11]([C:14]([O:16][CH3:17])=[O:15])[CH2:10][CH2:9]1)(C)(C)C.Cl>ClCCl.O1CCOCC1>[CH3:17][O:16][C:14]([CH:11]1[CH2:10][CH2:9][N:8]([CH2:7][C:6]([OH:18])=[O:5])[CH2:13][CH2:12]1)=[O:15]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C)(C)(C)OC(CN1CCC(CC1)C(=O)OC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
9 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at ambient temperature for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
COC(=O)C1CCN(CC1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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